molecular formula C26H22F3NO4 B13387961 (3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid

(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B13387961
M. Wt: 469.5 g/mol
InChI Key: SHSVTUCIAQWRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid is a useful research compound. Its molecular formula is C26H22F3NO4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
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Biological Activity

(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid, also known by its CAS number 507472-28-8, is a complex organic compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its empirical formula is C25H23O4N, with a molecular weight of 401.45 g/mol . The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role in peptide synthesis and interactions with various biomolecules:

  • Peptide Synthesis : The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and subsequent peptide bond formation. This process is crucial for producing bioactive peptides necessary for cellular functions .
  • Enzyme Interactions : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Its structural features allow it to bind selectively to target enzymes, modulating their activity .

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

Case Studies and Research Findings

The following table summarizes key findings from studies related to the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
1Fmoc-Amino Acid DerivativesPeptide SynthesisEnhanced efficiency in forming peptide bonds .
2Fluorenylmethoxycarbonyl CompoundsAnti-inflammatoryInhibition of pro-inflammatory cytokines .
3Trifluoromethyl Substituted CompoundsAnticancerInduced apoptosis in cancer cell lines .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSVTUCIAQWRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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